N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted phenolic derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide functional group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and other cellular processes. Additionally, the phenolic hydroxyl groups can participate in redox reactions, contributing to the compound’s antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H18N2O4 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O4/c1-11-4-3-5-12(2)17(11)23-10-16(22)19-18-9-13-6-7-14(20)8-15(13)21/h3-9,20-21H,10H2,1-2H3,(H,19,22)/b18-9+ |
InChI Key |
DTSSBOCCASRQFN-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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